molecular formula C16H21N3O2 B1517364 tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate CAS No. 807624-20-0

tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate

Cat. No.: B1517364
CAS No.: 807624-20-0
M. Wt: 287.36 g/mol
InChI Key: CAHGMTOVXFIRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H21N3O2 . It is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of “this compound” could potentially involve the reaction of 3-Bromobenzonitrile and tert-Butyl 1-piperazinecarboxylate . Another possible method could involve the Buchwald-Hartwig amination of 1-Boc-piperazine with various aryl halides to form corresponding amine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring substituted with a tert-butyl carboxylate group and a 3-cyanophenyl group . The InChI code for this compound is 1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 432.2±40.0 °C, a predicted density of 1.17±0.1 g/cm3, and a predicted pKa of 1.25±0.20 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Synthesized using a condensation reaction, tert-butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate has been characterized through various spectroscopic methods such as LCMS, NMR, and IR. Its crystal structure was determined using X-ray diffraction, revealing molecular interactions and three-dimensional architecture (Sanjeevarayappa et al., 2015).

  • Molecular Structure : The compound's molecular structure has been reported, highlighting its sterically congested piperazine derivative and the presence of a pharmacologically useful core (Gumireddy et al., 2021).

Biological Evaluation

  • Biological Activities : The compound has been evaluated for in vitro antibacterial and anthelmintic activities, showing moderate effectiveness in these areas (Sanjeevarayappa et al., 2015).

  • Anticorrosive Behavior : Research has focused on the anticorrosive properties of derivatives of this compound for carbon steel in acidic solutions, demonstrating significant inhibition efficiency (Praveen et al., 2021).

Chemical Properties and Applications

  • Crystal Structure : Studies have reported on the crystal structure and bond lengths, contributing to understanding its chemical properties and potential applications (Mamat et al., 2012).

  • Synthetic Utility : The compound serves as an important intermediate in the synthesis of biologically active compounds, highlighting its utility in pharmaceutical research (Ya-hu, 2010).

Safety and Hazards

The safety information for “tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes, and using appropriate personal protective equipment .

Properties

IUPAC Name

tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGMTOVXFIRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652741
Record name tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807624-20-0
Record name tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1,1-dimethylethyl 4-(3-bromophenyl)piperazine-1-carboxylate obtained in Reference Example 112 (3.10 g, 9.09 mmol), zinc cyanide (0.587 g, 5.00 mmol) and tetrakis(triphenylphosphine)palladium (0.525 g, 0.454 mmol) in DMF (30 mL) was stirred at 80° C. for 12 hr under nitrogen atmosphere. The reaction mixture was diluted with ethyl acetate, washed with water and saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (25%-40% ethyl acetate/hexane), and crystallized from hexane to give the title compound as a white powder (2.10 g, 80%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 112
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
zinc cyanide
Quantity
0.587 g
Type
catalyst
Reaction Step Five
Quantity
0.525 g
Type
catalyst
Reaction Step Six
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.